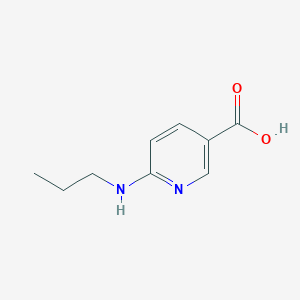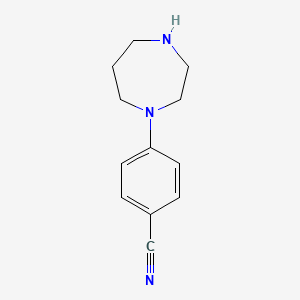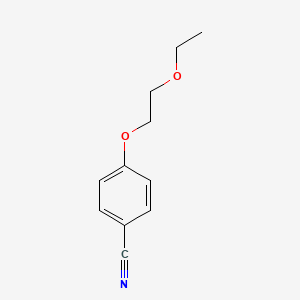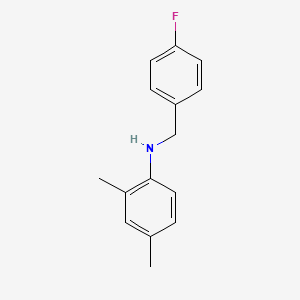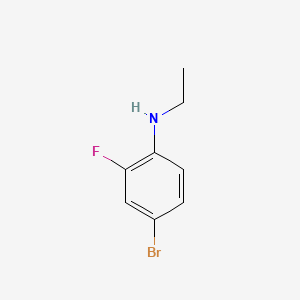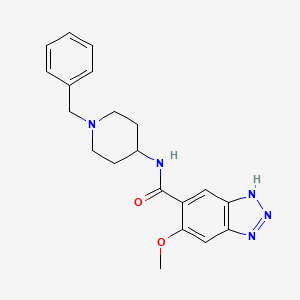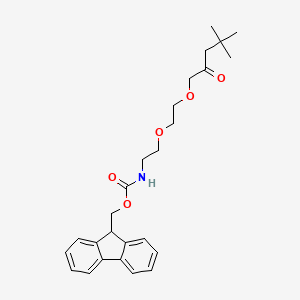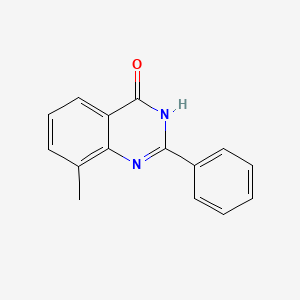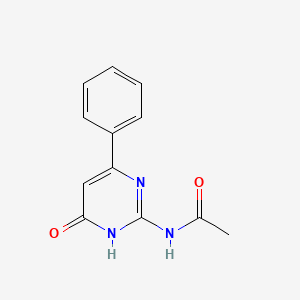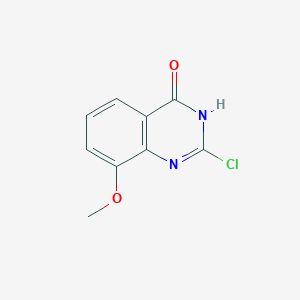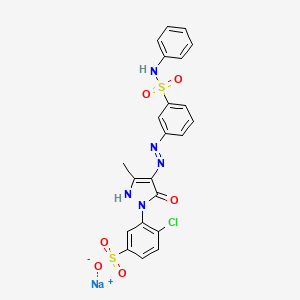
ACID YELLOW 29
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ACID YELLOW 29, also known as this compound, is a synthetic dye belonging to the class of azo dyes. It is widely used in various industries for its vibrant yellow color. The compound is known for its excellent solubility in water and its ability to produce bright, intense colors on different substrates .
准备方法
The synthesis of ACID YELLOW 29 involves several chemical reactions. One common method includes the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the formation of the desired azo compound . Industrial production methods often involve large-scale batch processes where the reactants are mixed in reactors, and the product is isolated through filtration and drying .
化学反应分析
ACID YELLOW 29 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases to control the reaction environment . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
ACID YELLOW 29 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques to detect and quantify different substances.
Biology: The dye is used in staining techniques to visualize cellular components under a microscope.
Medicine: It is employed in diagnostic assays and as a marker in various medical tests.
Industry: The dye is extensively used in textile dyeing, paper coloring, and ink formulations
作用机制
The mechanism of action of ACID YELLOW 29 involves its interaction with specific molecular targets. The dye binds to certain substrates, leading to a change in color that can be detected visually or through spectroscopic methods. The pathways involved in its action include the formation of complexes with metal ions and interactions with organic molecules .
相似化合物的比较
ACID YELLOW 29 is often compared with other azo dyes such as Tartrazine (C.I. 19140) and Acid Yellow 23. While all these dyes share similar structural features, C.I. This compound is unique due to its specific molecular structure, which imparts distinct color properties and solubility characteristics . Similar compounds include:
Tartrazine (C.I. 19140): Used primarily as a food coloring agent.
Acid Yellow 23: Commonly used in textile and paper industries.
This compound stands out for its versatility and effectiveness in various applications, making it a valuable compound in both research and industry.
属性
CAS 编号 |
6359-91-7 |
|---|---|
分子式 |
C22H17ClN5NaO6S2 |
分子量 |
570 g/mol |
IUPAC 名称 |
sodium;4-chloro-3-[5-methyl-3-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-1H-pyrazol-2-yl]benzenesulfonate |
InChI |
InChI=1S/C22H18ClN5O6S2.Na/c1-14-21(22(29)28(26-14)20-13-18(36(32,33)34)10-11-19(20)23)25-24-16-8-5-9-17(12-16)35(30,31)27-15-6-3-2-4-7-15;/h2-13,26-27H,1H3,(H,32,33,34);/q;+1/p-1 |
InChI 键 |
QSMNSXVGDBEELY-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)[O-])Cl)N=NC3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4.[Na+] |
规范 SMILES |
CC1=C(C(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)[O-])Cl)N=NC3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4.[Na+] |
| 6359-91-7 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


